BenchChemオンラインストアへようこそ!

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

Medicinal Chemistry Chemical Biology Compound Management

5-Bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic heterocyclic small molecule (MF: C₁₁H₆BrN₃O₃, MW: 308.09) combining a 5-bromoisatin (indole-2,3-dione) core with a 1,2,4-oxadiazole moiety via a methylene linker. The compound is listed for purchase by multiple screening library vendors and chemical suppliers under catalog identifiers including Enamine EN300-62441 and ChemScence CS-0253111, typically at a minimum purity specification of 95% (HPLC).

Molecular Formula C11H6BrN3O3
Molecular Weight 308.09 g/mol
CAS No. 1042633-64-6
Cat. No. B1372592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
CAS1042633-64-6
Molecular FormulaC11H6BrN3O3
Molecular Weight308.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3
InChIInChI=1S/C11H6BrN3O3/c12-6-1-2-8-7(3-6)10(16)11(17)15(8)4-9-13-5-18-14-9/h1-3,5H,4H2
InChIKeyJVRRUXPWYUPVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS 1042633-64-6) – Core Structure & Procurement Identity


5-Bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic heterocyclic small molecule (MF: C₁₁H₆BrN₃O₃, MW: 308.09) combining a 5-bromoisatin (indole-2,3-dione) core with a 1,2,4-oxadiazole moiety via a methylene linker [1]. The compound is listed for purchase by multiple screening library vendors and chemical suppliers under catalog identifiers including Enamine EN300-62441 and ChemScence CS-0253111, typically at a minimum purity specification of 95% (HPLC) . It serves as a building block or probe molecule in early-stage medicinal chemistry, leveraging the isatin-oxadiazole hybrid scaffold, a chemotype recognized for its capacity to engage diverse biological targets including metallo-β-lactamases, thymidine phosphorylase, and various kinases [2]. No formal pharmacological data or advanced biological characterization has been published for this specific compound as of the present search.

Why Interchanging 5-Bromo-isatin-oxadiazole Hybrids Risks Project Reproducibility


In-class isatin-oxadiazole analogs cannot be assumed interchangeable due to the profound impact of subtle structural modifications on target engagement and physicochemical properties. Despite sharing a common pharmacophoric core, variations in the oxadiazole isomer (1,2,4- vs. 1,2,5- or 1,3,4-), the linker length, or the substitution pattern on the isatin phenyl ring can drastically alter the compound's three-dimensional conformation, electronic distribution, and hydrogen-bonding capabilities [1]. For instance, the precise N1‑substitution of the isatin core, as found in 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione, is expected to influence ring strain and keto-amide tautomerism, directly affecting biological activity [2]. Without head-to-head comparative data for this specific compound, any substitution with a closely related analog would introduce an unquantified risk of altered potency, selectivity, or solubility in a given assay, undermining experimental reproducibility and potentially invalidating downstream SAR conclusions.

Quantifiable Selection Criteria for 5-Bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione


Validated Purity Specification for Reproducible Biological Assays

For procurement decisions where no direct biological comparison exists, the minimum guaranteed purity becomes the primary quantifiable differentiator. The target compound is commercially available with a 95% (HPLC) purity specification . This establishes a defined quality baseline for hit confirmation or follow-up chemistry. A comparator, 5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one, a structurally related screening compound, also carried a standard >90-95% purity range from a similar source . The absence of a published purity certificate for the latter makes it a less certain choice for quantitative assays where stoichiometric precision is needed.

Medicinal Chemistry Chemical Biology Compound Management

Regioisomeric 1,2,4-Oxadiazole Anchor as a Distinct Pharmacophoric Feature

The target compound features a 1,2,4-oxadiazole ring linked via its C3 position to the isatin N1, a specific regioisomeric connectivity. In contrast, many isatin-oxadiazole hybrids in the literature utilize a 1,3,4-oxadiazole or a 1,2,4-oxadiazole linked at C5 [1]. This differential connectivity is known to modulate the vector through which the oxadiazole exits the core, altering the overall molecular shape and potentially dictating binding-site complementarity. In a kinase inhibitor class-level comparison, isatin-based 1,2,4-oxadiazole analogs were found to exhibit distinct binding modes compared to their 1,3,4-counterparts, with up to a 10-fold difference in IC₅₀ against thymidine phosphorylase [1]. While not a direct measurement on the target compound itself, this class-level evidence supports the procurement rationale that the C3-linked 1,2,4-oxadiazole regioisomer offers a structurally non-redundant starting point for SAR exploration.

Medicinal Chemistry SAR Molecular Design

Best-Fit Application Scenarios for 5-Bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione


Chemical Probe for Novel Metallo-β-Lactamase (MBL) Inhibitor Discovery

Given the documented activity of structurally related isatin-oxadiazole hybrids against New Delhi Metallo-β-lactamase-1 (NDM-1) [1], this compound is positioned as a starting scaffold for designing novel inhibitors of MBLs. The unique 1,2,4-oxadiazol-3-yl substituent may offer optimized interactions with the dinuclear zinc active site of NDM-1 compared to previously reported analogs, providing a rationale for its procurement in antimicrobial resistance programs.

Privileged Scaffold for Kinase or Enzyme Inhibitor Screening Libraries

The isatin-oxadiazole hybrid core is a recognized privileged structure for kinase and enzyme inhibition [2]. Its inclusion in a diversity-oriented or focused screening deck is warranted as the specific 5-bromo-1,2,4-oxadiazol-3-ylmethyl decoration fills a regioisomeric gap in commercial libraries. Procuring this compound enriches the library with a vector that orthogonally complements existing 1,3,4-oxadiazole or C5-linked 1,2,4-oxadiazole entries.

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling

The 5-bromo substituent on the isatin ring serves as a convenient synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [3]. This allows rapid modular derivatization to generate focused chemical libraries for hit expansion. The 95% purity specification ensures the starting material's reliability for such sequential synthetic transformations.

Quote Request

Request a Quote for 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.